1-(2-Tert-butylphenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-(2-tert-butylphenyl)piperazine |
InChI |
InChI=1S/C14H22N2/c1-14(2,3)12-6-4-5-7-13(12)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3 |
InChI Key |
NYBZSVLCAXABQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Arylpiperazine Derivatives Featuring Tert Butylphenyl Motifs
Impact of the 2-Tert-butylphenyl Substitution on Biological Activity
Stereochemical Influences on Receptor Binding and Selectivity
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, and arylpiperazines are no exception. The introduction of a chiral center, which can arise from substitution on the piperazine (B1678402) ring or the side chain, often leads to enantiomers with significantly different pharmacological properties, including receptor binding affinity and functional activity nih.gov. For instance, studies on chiral piperazine derivatives have demonstrated that one enantiomer may exhibit high affinity for a specific receptor subtype while the other is significantly less active or selective scispace.comresearchgate.net.
While direct experimental data on the stereoisomers of 1-(2-tert-butylphenyl)piperazine is limited in the reviewed literature, the principles of stereoselectivity in related compounds are well-established. The asymmetric synthesis of chiral piperazines is a key strategy to access enantiomerically pure compounds for biological evaluation nih.govcaltech.edunih.gov. Techniques such as chiral high-performance liquid chromatography (HPLC) are instrumental in the separation of enantiomers, allowing for the individual assessment of their biological activities nih.govnih.govsigmaaldrich.com. It is hypothesized that the (R)- and (S)-enantiomers of this compound would adopt different conformations upon binding to a chiral receptor, leading to variations in binding affinity and selectivity. This differential binding is often attributed to the specific interactions of each enantiomer with the amino acid residues within the receptor's binding site nih.gov.
Conformational Analysis of the Piperazine Ring and Phenyl Moiety
The presence of a bulky ortho-substituent like a tert-butyl group on the phenyl ring introduces significant steric strain, which can have a profound impact on the molecule's preferred conformation nih.gov. This steric hindrance can restrict the rotation around the N-C(aryl) bond, influencing the dihedral angle between the phenyl and piperazine rings. Computational studies and variable temperature NMR (VT-NMR) spectroscopy are powerful tools to investigate these conformational preferences and the energy barriers associated with them nih.govresearchgate.net. For N-acylated piperazines, the energy barriers for ring inversion have been calculated to be in the range of 56 to 80 kJ/mol ekb.eg. It is expected that the 2-tert-butylphenyl group would favor a conformation where the bulky substituent is oriented away from the piperazine ring to minimize steric clashes. This constrained conformation can pre-organize the molecule into a bioactive conformation, potentially enhancing its affinity for a specific receptor.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activities. These models are invaluable in drug discovery for predicting the activity of novel compounds and for understanding the key structural features required for potency and selectivity.
2D and 3D QSAR Model Development for Arylpiperazine Activity
Both 2D and 3D-QSAR models have been successfully applied to arylpiperazine derivatives to elucidate the structural requirements for their activity at various receptors, including serotonin (B10506) and dopamine (B1211576) receptors mdpi.comresearchgate.netnih.gov. 2D-QSAR models utilize descriptors calculated from the 2D structure of the molecules, such as topological indices and physicochemical properties.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules ekb.egmdpi.comnih.govijpsonline.comgoogle.com. These models generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. The robustness and predictive power of these models are typically validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) ekb.egmdpi.com.
| QSAR Model Type | Key Descriptors | Typical Validation Parameters |
| 2D-QSAR | Topological indices, physicochemical properties (e.g., logP, molar refractivity) | r², q² |
| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, electrostatic fields, hydrophobic fields, hydrogen bond donor/acceptor fields | q², r², predictive r² (for external test set) |
Contributions of Electrostatic and Hydrophobic Fields
In the context of arylpiperazine QSAR models, electrostatic and hydrophobic fields are consistently identified as major contributors to receptor affinity nih.govnih.gov. The electrostatic potential on the molecular surface dictates the interactions with polar residues in the receptor binding pocket. For instance, regions of negative electrostatic potential on the ligand are often favored in areas of the receptor with positively charged or hydrogen bond donor residues nih.gov.
The hydrophobic effect, driven by the desolvation of nonpolar surfaces upon binding, is also a critical factor. The bulky and lipophilic tert-butyl group in this compound is expected to make a significant hydrophobic contribution to binding affinity nih.gov. 3D-QSAR studies on related compounds often reveal specific regions where hydrophobicity is either beneficial or detrimental to activity, providing guidance for the design of new analogs with optimized properties nih.govnih.gov.
Hydrogen Bond Acceptor/Donor Role in Activity
Hydrogen bonds are highly directional interactions that play a crucial role in the specificity of ligand-receptor binding. The piperazine ring contains two nitrogen atoms, one of which is typically protonated at physiological pH and can act as a hydrogen bond donor. The other nitrogen, along with any other heteroatoms in the molecule, can act as a hydrogen bond acceptor nih.gov.
QSAR models that incorporate descriptors for hydrogen bond donor and acceptor properties often show improved predictive ability nih.gov. In 3D-QSAR studies, contour maps highlight regions where hydrogen bond donors or acceptors on the ligand are favorable for activity. For arylpiperazine derivatives, the basic nitrogen of the piperazine ring is a key hydrogen bond donor that often interacts with an acidic residue, such as an aspartate, in the binding site of aminergic G-protein coupled receptors researchgate.net. The presence of other hydrogen bond acceptor groups can further enhance affinity and selectivity by forming additional interactions with the receptor.
Systematic Structural Modifications and Their Pharmacological Consequences
The pharmacological activity of arylpiperazine derivatives can be finely tuned through systematic structural modifications. These changes influence the compound's affinity and selectivity for various biological targets.
Variations in the Aryl Group Substitution Pattern
The substitution pattern on the aryl ring of arylpiperazine derivatives is a critical determinant of their pharmacological activity. The position and nature of substituents can significantly modulate receptor binding affinity and selectivity.
For instance, in a series of bicyclohydantoin-phenylpiperazines, substitution at the ortho position of the phenyl ring with a group having a negative potential was found to be favorable for affinity at both 5-HT1A and alpha 1 receptors. nih.gov Conversely, the meta position appears to play a role in differentiating between these two receptors. The 5-HT1A receptor can accommodate larger substituents at the meta position, whereas the alpha 1 receptor has more stringent steric requirements. nih.gov For both receptors, the para position has limited space for bulky substituents. nih.gov
In another study, it was observed that for certain arylpiperazine derivatives, para-substitution with electron-withdrawing groups on the phenyl ring led to a significant decrease in binding affinity for both 5-HT(1A) and D(2A) receptors. nih.gov This highlights the sensitivity of these receptors to the electronic properties of substituents at the para position.
Furthermore, the introduction of a dihydrothiazole moiety at different positions on the phenyl ring of an arylpiperazine scaffold was investigated. nih.gov This modification was explored to understand its impact on the affinity and activity profile towards serotoninergic receptors and to assess potential anticancer properties. nih.gov Similarly, replacing a 2-methoxy substituent with an ethoxy or isopropoxy group was done to vary the steric hindrance and hydrophobic characteristics of the parent compound, which can be a key feature for potent and selective α1-adrenoceptor antagonists. researchgate.net
The table below summarizes the effects of different substitution patterns on the aryl group of arylpiperazine derivatives.
| Substitution Pattern | Observed Pharmacological Consequence | Receptor(s) Affected |
| Ortho-substitution with a group of negative potential | Favorable for affinity nih.gov | 5-HT1A and alpha 1 |
| Meta-substitution | Implicated in selectivity; 5-HT1A accommodates bulkier groups nih.gov | 5-HT1A vs. alpha 1 |
| Para-substitution | Limited volume accessible nih.gov | 5-HT1A and alpha 1 |
| Para-substitution with electron-withdrawing groups | Strongly reduced activity nih.gov | 5-HT(1A) and D(2A) |
| Introduction of a dihydrothiazole moiety | Investigated for effects on affinity/activity nih.gov | Serotoninergic receptors |
| Replacement of 2-methoxy with ethoxy or isopropoxy | Increased steric hindrance and hydrophobicity researchgate.net | α1-adrenoceptors |
Linker Modifications in Related Arylpiperazine Scaffolds
The linker connecting the arylpiperazine moiety to another part of the molecule is a key structural element that can be modified to alter pharmacological activity. The length, flexibility, and chemical nature of the linker can all influence how the molecule interacts with its biological target.
In a study of long-chain arylpiperazine (LCAP) derivatives, modifications to the spacer, including the introduction of flexible pentamethylene and hexamethylene chains, as well as more rigid m- and p-xylyl moieties, were explored. nih.gov For derivatives of 1-(2-methoxyphenyl)piperazine, these linker modifications had minimal impact on their in vitro activity at 5-HT(1A) and 5-HT(7) receptors. nih.gov However, for a related series of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives, a clear structure-activity relationship was observed for the 5-HT(7) receptor, which showed a strong preference for analogs with flexible linkers. nih.gov
Another study on arylpiperazine derivatives revealed that the length of the linker had a significant influence on the affinity for the 5-HT1A receptor. nih.gov In contrast, the nature of a biphenyl-like system attached to the piperazine ring was more influential on the affinity for 5-HT2A and 5-HT7 receptors. nih.gov Furthermore, research on N-arylpiperazine derivatives as interferon inducers highlighted the importance of a carbonyl linker for their biological activity. nih.gov
The replacement of a flexible alkyl spacer with a more rigid interphenylene spacer was proposed to introduce conformational restriction in a series of N-arylpiperazine derivatives. mdpi.com In a different context, a patent for N-acyl-N'-phenylpiperazine derivatives for the potential treatment of diabetes suggests their utility based on their RBP4-lowering action. google.com
The following table details the impact of various linker modifications on the pharmacological properties of arylpiperazine scaffolds.
| Linker Modification | Pharmacological Consequence | Affected Receptor/Target |
| Flexible vs. partly constrained alkyl linkers | Little effect in o-OMe-PhP series; flexible linkers favored in THIQ series nih.gov | 5-HT(1A) and 5-HT(7) |
| Variation in linker length | Influenced affinity nih.gov | 5-HT1A Receptor |
| Introduction of a carbonyl linker | Important for biological activity nih.gov | Interferon induction |
| Replacement of alkyl spacer with interphenylene spacer | Introduced conformational restriction mdpi.com | D2/D3 Dopamine Receptors |
| N-acyl linker | Implicated in RBP4-lowering action google.com | Retinol-Binding Protein 4 |
Role of Substituents on the Piperazine Nitrogen Atoms
Substituents on the nitrogen atoms of the piperazine ring are crucial for the biological activity of arylpiperazine derivatives. mdpi.com The piperazine moiety, with its two nitrogen atoms, allows for the introduction of various substituents that can modulate the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov These nitrogen atoms can act as hydrogen bond acceptors or become ionized under physiological conditions, facilitating interactions with biological targets. researchgate.net
In the context of anticancer activity, the piperazine nitrogen atoms and the substituted aryl group have been identified as critical for binding and cytotoxicity. mdpi.com Replacing the arylpiperazine group with other heterocyclic rings resulted in a loss of cytotoxic effects, underscoring the importance of this specific pharmacophore. mdpi.com
The nature of the substituent on the second piperazine nitrogen (N4) can significantly influence receptor affinity. For example, hydrophobic interactions of N4 substituents on 1-arylpiperazines play a significant role in their affinity for the 5-HT1A receptor. researchgate.net
The table below outlines the significance of substituents on the piperazine nitrogen atoms.
| Modification | Observed Role/Consequence | Therapeutic Area/Target |
| Presence of piperazine nitrogen atoms | Critical for binding and cytotoxicity mdpi.com | Anticancer |
| Substitution on the second piperazine nitrogen (N4) | Hydrophobic interactions contribute significantly to affinity researchgate.net | 5-HT1A Receptor |
Comparative Analysis with Structural Analogs
Identification of Key Structural Analogs
1-Phenylpiperazine: The parent compound of the class. It generally exhibits moderate affinity for several serotonin (B10506) and dopamine (B1211576) receptors.
1-(2-Methoxyphenyl)piperazine (2-MeOPP): A well-studied analog and a metabolite of several drugs. It has significant affinity for 5-HT₂A, 5-HT₂C, and α₂-adrenergic receptors.
1-(4-Tert-butylphenyl)piperazine (B1300255): The positional isomer of the title compound. Comparing the ortho- and para-isomers can reveal the importance of the substituent's location. A study on P2X4 receptor antagonists showed that introducing a para-tert-butylphenyl group on a piperazine (B1678402) scaffold increased antagonistic activity. nih.gov
Comparative Pharmacodynamics and Receptor Selectivity
The introduction of a substituent on the phenyl ring generally increases affinity and selectivity compared to 1-phenylpiperazine. The ortho-methoxy group in 2-MeOPP, for example, is known to be important for its specific receptor interactions. It is plausible that the ortho-tert-butyl group in this compound would also confer a distinct selectivity profile, though likely for a different set of receptors or with a different functional outcome (agonist vs. antagonist) due to its different electronic and steric properties.
Impact of the Tert-butyl Group on Pharmacological Activity
The tert-butyl group is a large, non-polar, and sterically demanding substituent. Its impact can be multifaceted:
Steric Hindrance: The ortho-tert-butyl group could enforce a specific conformation that might be highly favorable for binding to a particular receptor pocket while preventing binding to others, thus increasing selectivity.
Lipophilicity: The increased lipophilicity imparted by the tert-butyl group could enhance membrane permeability and brain penetration. However, it might also lead to increased metabolic liability or non-specific binding to plasma proteins. nih.gov
Lack of Hydrogen Bonding: Unlike an ortho-methoxy or ortho-hydroxy group, the tert-butyl group cannot act as a hydrogen bond acceptor or donor, which would fundamentally change its interaction profile within a receptor binding site.
Computational Chemistry and Molecular Modeling for Arylpiperazine Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 1-(2-tert-butylphenyl)piperazine) when bound to a second (a receptor, typically a protein or enzyme). pharmaceuticaljournal.net These simulations are crucial for understanding the potential biological targets of a compound and the nature of the interactions that stabilize the ligand-receptor complex. researchgate.net
Docking simulations provide detailed analyses of the non-covalent interactions between a ligand and its receptor. These interactions are fundamental for molecular recognition and binding. For piperazine (B1678402) derivatives, studies have shown that binding is often governed by a combination of hydrogen bonds and hydrophobic contacts. pharmaceuticaljournal.net For instance, in studies of similar compounds, the piperazine nitrogen atoms are often involved in crucial hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov The aryl portion of the molecule, including the tert-butylphenyl group of this compound, would be expected to form hydrophobic and van der Waals interactions with nonpolar residues of the receptor, contributing significantly to binding affinity.
A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for binding the ligand. nih.gov While specific studies on this compound are not detailed in the provided results, research on structurally related molecules provides insight into the types of residues that are typically involved. For example, studies on piperazine-linked derivatives targeting carbonic anhydrase IX identified interactions with residues such as Arg6, Trp9, and Val130. nih.gov In another example, modeling of a tert-butylphenyl derivative with acetylcholinesterase highlighted the importance of residues like Trp86 and Glu202 in the binding site. mdpi.com These findings suggest that a combination of charged, polar, and hydrophobic residues would likely be key to the binding of this compound to its potential biological targets.
Table 1: Examples of Key Residues in Binding of Related Phenylpiperazine Compounds
| Compound Class | Interacting Residues | Interaction Type |
| Piperazine-linked naphthalimide | Arg6, Trp9, Val130, Asn66 | Hydrogen Bonding |
| Piperidine/piperazine derivatives | Tyr206 | Hydrophobic Interaction |
| tert-butylphenyl-trifluoroethanone | Trp86, Glu202 | Cation-π, Hydrophobic |
This table is illustrative and based on data from related compounds to show the types of residues identified through docking studies. nih.govmdpi.comnih.gov
Molecular docking programs calculate a "docking score" or an estimated binding affinity (often expressed in kcal/mol or as an inhibition constant, Kᵢ) to rank different binding poses and compare different ligands. nih.gov Lower binding energy values suggest a more stable ligand-receptor complex and higher predicted affinity. mdpi.com For example, a study on various piperidine/piperazine-based compounds reported Kᵢ values ranging from 3.2 to 434 nM for the sigma-1 receptor, demonstrating how computational predictions can correlate with experimental affinity. nih.govnih.gov The predicted binding mode visualizes the three-dimensional arrangement of the ligand within the receptor's active site, which is essential for structure-based drug design and optimization. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic structure and intrinsic properties of a molecule, providing information that is complementary to molecular docking. These methods are based on the principles of quantum mechanics and can elucidate aspects of chemical reactivity and stability. scispace.com
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic properties of molecules. nih.govutwente.nlarxiv.org DFT calculations can determine the electron density distribution, which reveals information about a molecule's size, shape, and polarity. nih.gov For a molecule like this compound, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface, which are critical for identifying sites that are likely to engage in electrostatic interactions or hydrogen bonding with a receptor. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These two orbitals are key to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level (E_HOMO) is related to the molecule's ionization potential. ajchem-a.com
The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level (E_LUMO) is related to the electron affinity. ajchem-a.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.comirjweb.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. irjweb.com These parameters, calculated via DFT, are crucial for predicting the metabolic fate and reactivity of compounds like this compound. nih.govirjweb.com
Table 2: Conceptual Frontier Molecular Orbital (FMO) Data
| Parameter | Description | Typical Information Yielded |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| ΔE (E_LUMO - E_HOMO) | HOMO-LUMO Energy Gap | Chemical reactivity, kinetic stability |
This table presents the conceptual data obtained from a HOMO-LUMO analysis. Specific energy values would be determined through quantum chemical calculations. ajchem-a.comresearchgate.net
Electrostatic Potential Surface (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, such as biological receptors or enzymes. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color-coded scheme.
In the context of arylpiperazine research, MEP maps can reveal key features about the molecule's reactivity and potential for intermolecular interactions. For instance, a study on indole-arylpiperazine derivatives used Density Functional Theory (DFT) to calculate MEP maps. nih.gov The results indicated that the maximum positive potential was localized over the NH group of the piperazine ring, suggesting this area is prone to nucleophilic attack. nih.gov Conversely, negative potential regions, often associated with heteroatoms like oxygen or nitrogen, indicate sites for electrophilic attack.
For a molecule like this compound, an MEP map would likely show a region of positive potential around the secondary amine of the piperazine ring. The bulky, non-polar tert-butyl group would exhibit a neutral potential (often colored green), while the aromatic ring and the nitrogen atoms of the piperazine would show varying degrees of negative potential (typically colored from yellow to red), indicating electron-rich areas. This information is critical for understanding how the molecule might orient itself within a receptor binding pocket.
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Candidate Compounds
In silico ADMET prediction is a crucial step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity profiles. scispace.com These computational models use a molecule's structure to predict its behavior in the body, helping to identify potential liabilities before costly and time-consuming experimental studies are undertaken.
For arylpiperazine derivatives, various in silico tools and models are employed to predict their ADMET properties. These predictions are based on a range of molecular descriptors, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors.
A representative in silico ADMET prediction for a series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione is presented in the table below. This table illustrates the types of parameters that would be computationally assessed for a compound like this compound.
Table 1: Representative In Silico ADMET Predictions for Arylpiperazine Derivatives
| Compound | Predicted Water Solubility (µM/L) | Predicted Caco-2 Permeability (nm/s) | Predicted Human Oral Absorption (%) | Predicted Blood-Brain Barrier (BBB) Crossing |
|---|---|---|---|---|
| Derivative 1 | 1259 | >500 | 100% | Yes |
| Derivative 2 | 20 | >500 | 78% | No |
| Derivative 3 | 1 | >500 | 95% | Yes |
Data is representative and adapted from a study on N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione. tandfonline.com
Assessment of Metabolic Stability Features
A comprehensive study on 30 arylpiperazine derivatives investigated their metabolic stability using human liver microsomes. nih.govnih.gov The half-life (t1/2) of each compound was determined, providing a quantitative measure of its metabolic stability. The results of this study highlight the significant impact of structural modifications on metabolic stability within the arylpiperazine class. For example, the presence of a 2-pyrimidynyl ring was found in the two most stable compounds, although this feature alone was not a definitive predictor of high stability across all derivatives with this moiety. nih.gov
The following table provides a selection of the metabolic stability data from this study, which is representative of the type of data that would be generated for this compound in a preclinical assessment.
Table 2: In Vitro Metabolic Stability of Representative Arylpiperazine Derivatives in Human Liver Microsomes
| Compound ID | Half-life (t1/2) [min] |
|---|---|
| 1 | 2.76 ± 0.54 |
| 17 | 9.25 ± 0.34 |
| 30 | 9.32 ± 0.04 |
Data adapted from a study on the metabolic stability of 30 novel arylpiperazine derivatives. nih.gov
Prediction of Bioavailability and Transport Properties
Oral bioavailability is a key determinant of a drug's clinical utility and is influenced by its absorption and first-pass metabolism. Transport properties, such as permeability across the intestinal wall, are crucial for effective absorption. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. jchemlett.com
In silico models can predict a compound's potential for good oral bioavailability by calculating parameters like Caco-2 permeability and human oral absorption percentage. For instance, a study on N-arylpiperazine derivatives predicted that most compounds would have favorable human oral absorption (78–100%) based on their moderate to high predicted water solubility and good predicted Caco-2 cell permeability. tandfonline.com
The table below presents representative data on the predicted Caco-2 permeability of a series of arylpiperazine derivatives, illustrating the range of values that can be expected for this class of compounds.
Table 3: Predicted Caco-2 Permeability of Representative Arylpiperazine Derivatives
| Compound | Predicted Caco-2 Permeability (logPapp in 10-6 cm/s) |
|---|---|
| Arylpiperazine A | 0.8 |
| Arylpiperazine B | 1.1 |
| Arylpiperazine C | 0.5 |
This data is illustrative of typical in silico predictions for arylpiperazine derivatives.
Conclusion
Summary of Key Findings regarding 1-(2-Tert-butylphenyl)piperazine
This compound is a structurally distinct member of the vast arylpiperazine family, characterized by a bulky, lipophilic substituent at the ortho position of the phenyl ring. While it is a known chemical entity, likely used as an intermediate in the synthesis of more complex molecules, there is a significant lack of publicly available data on its specific synthesis, physicochemical properties, and pharmacological activity. Its structure suggests it would possess high lipophilicity and a unique conformational profile due to steric hindrance.
Final Perspective on its Place in Medicinal Chemistry
The true value of this compound in medicinal chemistry is currently as a chemical building block and a point of departure for new discovery efforts. The unique steric and electronic properties conferred by the ortho-tert-butyl group make it an intriguing fragment for probing the structure-activity relationships of arylpiperazine-based ligands. Systematic investigation, beginning with its synthesis and basic pharmacological screening, is required to unlock its potential and determine if it or its derivatives could one day contribute to the rich therapeutic legacy of the piperazine (B1678402) scaffold.
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(2-tert-butylphenyl)piperazine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a detailed picture of the molecular framework of this compound.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the tert-butyl group, the piperazine (B1678402) ring, and the phenyl ring would be expected. The tert-butyl group protons would appear as a sharp singlet, typically in the upfield region (around 1.3-1.5 ppm), due to the nine equivalent protons. The protons on the piperazine ring would likely present as complex multiplets in the range of 2.5-3.5 ppm. The aromatic protons on the 2-tert-butylphenyl group would be observed in the downfield region (approximately 6.9-7.5 ppm), with their splitting patterns providing information about their relative positions on the phenyl ring. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group would be expected. The piperazine ring would show signals for its methylene (B1212753) carbons. The aromatic carbons of the phenyl ring would appear in the downfield region, with the carbon attached to the bulky tert-butyl group and the carbon attached to the piperazine nitrogen having distinct chemical shifts. Predicted ¹³C NMR data for a related compound, 1,4-bis(4-tert-butylphenyl)piperazine-2,5-dione, shows signals for the tert-butyl methyl carbons around 31 ppm and the quaternary carbon around 34 ppm. nih.gov Aromatic carbon signals for this related structure appear between 125 and 151 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl (CH₃) | ~ 1.4 (s, 9H) | ~ 31.5 |
| tert-Butyl (quaternary C) | - | ~ 35.0 |
| Piperazine (CH₂) | ~ 2.8 - 3.2 (m, 4H) | ~ 45-50 |
| Piperazine (CH₂) | ~ 3.0 - 3.4 (m, 4H) | ~ 50-55 |
| Aromatic (C-H) | ~ 7.0 - 7.4 (m, 4H) | ~ 115-130 |
| Aromatic (C-N) | - | ~ 150 |
| Aromatic (C-tert-butyl) | - | ~ 148 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The presence of the tert-butyl group would likely give rise to characteristic bending vibrations around 1365-1395 cm⁻¹. C-N stretching vibrations of the piperazine ring would be expected in the 1020-1250 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane bending vibrations in the 690-900 cm⁻¹ region. For instance, the IR spectrum of the related compound 2,4-di-tert-butylphenol (B135424) shows strong C-H stretching bands just below 3000 cm⁻¹ and aromatic C=C stretching bands around 1600 cm⁻¹. nist.gov
Table 2: Expected Infrared Absorption Bands for this compound Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (tert-butyl & piperazine) | 2960-2850 | Stretching |
| C-N (piperazine) | 1250-1020 | Stretching |
| Aromatic C=C | 1600-1475 | Stretching |
| tert-Butyl C-H | 1395-1365 | Bending |
| Aromatic C-H (out-of-plane) | 900-690 | Bending |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.
For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. A common fragmentation pathway for N-arylpiperazines involves cleavage of the bonds of the piperazine ring. The tert-butyl group is also prone to fragmentation, often resulting in the loss of a tert-butyl radical or isobutylene. The fragmentation pattern of 1-(3-(trifluoromethyl)phenyl)piperazine, for example, shows characteristic losses from the piperazine ring. HRMS would allow for the confirmation of the elemental formula, C₁₄H₂₂N₂.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
| Fragment | Predicted m/z | Identity |
|---|---|---|
| [M]⁺ | 218 | Molecular Ion |
| [M - 15]⁺ | 203 | Loss of a methyl radical |
| [M - 57]⁺ | 161 | Loss of a tert-butyl radical |
| [M - C₄H₉N]⁺ | 147 | Cleavage of the piperazine ring |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. For N-arylpiperazines, reversed-phase HPLC is commonly employed, often using a C18 column. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.netnih.gov The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation. Detection is often performed using a UV detector, as the phenyl group in this compound will absorb UV light.
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) offers even greater resolution and sensitivity. nih.gov This technique allows for the rapid separation of compounds with very similar structures and provides simultaneous mass analysis for definitive identification. For example, a UPLC-MS method for the analysis of arylpiperazine derivatives might use a short C18 column and a fast gradient to achieve separation in a matter of minutes. researchgate.netnih.gov
Table 4: Representative HPLC/UPLC-MS Conditions for the Analysis of Arylpiperazines Note: These are general conditions and would require optimization for the specific analysis of this compound.
| Parameter | Typical Conditions |
|---|---|
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm for UPLC) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., starting with a high percentage of A and increasing B over time) |
| Flow Rate | 0.2 - 0.6 mL/min |
| Detection | UV (e.g., at 254 nm) and/or Mass Spectrometry (ESI+) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds, and determine their purity. For the analysis of piperazine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. unodc.org A variety of mobile phases can be employed, with the choice depending on the polarity of the specific compound. A common mobile phase for piperazines is a mixture of a non-polar solvent (like hexane (B92381) or heptane), a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane), and sometimes a small amount of a very polar solvent (like methanol or triethylamine) to improve spot shape and resolution. researchgate.net The spots on the TLC plate can be visualized under UV light (at 254 nm) due to the UV-active phenyl group. nih.gov
Table 5: Illustrative TLC System for the Analysis of N-Arylpiperazines Note: The Rf value is highly dependent on the specific conditions and should be determined experimentally.
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with a few drops of triethylamine |
| Visualization | UV lamp (254 nm) |
Future Directions and Emerging Research Avenues for 1 2 Tert Butylphenyl Piperazine
Design of Novel Analogues with Improved Selectivity and Potency
A primary focus of future research is the rational design and synthesis of new analogues of 1-(2-tert-butylphenyl)piperazine to enhance their selectivity for specific biological targets and increase their potency. The piperazine (B1678402) moiety is a common feature in many biologically active compounds, and strategic modifications can lead to significant improvements in their therapeutic profiles. chemicalbook.comnih.gov
Research into other piperazine-containing compounds has demonstrated the success of this approach. For instance, in the development of potential treatments for pancreatic cancer, novel piperazine-1,2,3-triazole derivatives were synthesized. nih.gov Starting from a lead compound, researchers created focused libraries by modifying various parts of the molecule, such as the phenylacetamide and benzenesulfonamide (B165840) moieties. nih.gov This systematic approach led to the identification of analogues with significantly enhanced cytotoxicity against pancreatic cancer cell lines. For example, the substitution of a 4-CF3 group on the acetamide (B32628) ring and a 2-OCH3 group on the benzenesulfonamide moiety resulted in a compound that was 10–20 times more active. nih.gov
Similarly, the development of 2-phenylquinoxaline (B188063) carbonyl piperazine derivatives as inhibitors of fatty acid synthase (FASN), a target in cancer, highlights the potential for creating potent and selective analogues. nih.gov These efforts underscore a key future direction: the use of structure-activity relationship (SAR) studies to guide the synthesis of this compound derivatives with optimized pharmacological properties for various diseases.
Exploration of New Pharmacological Targets
While the piperazine core is known to interact with established targets like monoamine pathways, a significant area of emerging research is the exploration of entirely new pharmacological targets for its derivatives. nih.gov This involves screening this compound and its analogues against a wide range of biological targets to uncover novel therapeutic applications.
A notable example is the investigation of piperazine-based compounds as ligands for the sigma-1 receptor (S1R), which is implicated in neurodegenerative and neuropsychiatric disorders. nih.gov Research has led to the discovery of piperazine derivatives with high affinity for the S1R, acting as agonists. nih.gov This opens up the possibility of developing novel treatments for conditions where S1R modulation is beneficial.
Furthermore, research has identified other promising targets for piperazine derivatives. These include:
Fatty Acid Synthase (FASN) : Overexpressed in various cancers, FASN is a key enzyme in lipid metabolism, making it an attractive target for anticancer drugs. nih.gov
S100A2–p53 Protein–Protein Interaction : Inhibiting this interaction has been explored as a strategy for treating pancreatic cancer. nih.gov
Cyclin-Dependent Kinase (CDK) 4/6 : These kinases are crucial for cell cycle regulation, and their inhibitors, which often contain a piperazine ring, have been approved for treating certain types of breast cancer. nih.govresearchgate.net
Future research will likely involve high-throughput screening of this compound libraries against diverse panels of receptors, enzymes, and other protein targets to identify new and unexpected biological activities.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental methods is revolutionizing drug discovery and materials science. For this compound, this integrated approach is crucial for accelerating the design and discovery process.
Computational tools are being increasingly used to predict the properties and interactions of novel compounds before they are synthesized. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are invaluable. For example, computational studies have been used to:
Elucidate Binding Modes : Molecular docking and MD simulations can reveal how piperazine derivatives interact with their biological targets at the atomic level. This was demonstrated in the study of a potent S1R ligand, where simulations identified the crucial amino acid residues involved in the binding interaction. nih.gov A similar approach was used to understand the binding of a novel inhibitor to the KR domain of FASN. nih.gov
Guide Analogue Design : By predicting the binding affinity and orientation of virtual compounds, computational models help prioritize the synthesis of analogues that are most likely to have improved activity. nih.govnih.gov In the development of S100A2–p53 inhibitors, calculated binding scores were consistent with the observed biological activity of the synthesized compounds. nih.gov
These in silico methods, when combined with experimental validation, create a powerful and efficient cycle of design, synthesis, and testing, which will be instrumental in exploring the future potential of this compound derivatives.
Potential as a Modular Building Block in Complex Chemical Architectures
Beyond its direct use in bioactive molecules, the piperazine scaffold, including this compound, serves as a versatile modular building block in synthetic chemistry. chemicalbook.comnih.gov Its structural and chemical properties make it an ideal component for constructing larger, more complex molecules with tailored functions.
The piperazine ring is one of the most frequently used heterocycles in the synthesis of biologically active compounds. nih.gov Its utility stems from its conformational characteristics and the ease with which it can be incorporated into various molecular frameworks. chemicalbook.comnih.gov For instance, 1-BOC-piperazine is a key intermediate in the synthesis of numerous biologically active compounds, highlighting the role of protected piperazines as foundational building blocks. chemicalbook.com
The synthetic versatility of the piperazine ring has been demonstrated in the preparation of several FDA-approved drugs. nih.gov Various chemical reactions, such as N-alkylation and N-arylation, allow for the straightforward attachment of different substituents to the two nitrogen atoms of the piperazine ring, enabling the creation of diverse chemical libraries. nih.gov This "building block" approach is not limited to pharmaceuticals; for example, a tert-butyl-phenyl-substituted ligand was used to create ruthenium(II) complexes with specific photophysical and electrochemical properties. rsc.org
Future research will likely exploit the modular nature of this compound to construct novel supramolecular structures, functional materials, and complex natural product analogues, expanding its application far beyond traditional medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Tert-butylphenyl)piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine was synthesized via alkylation using propargyl bromide in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Adapting this protocol for this compound would require substituting the benzyl group with tert-butylphenyl and optimizing reaction time (6–7 hours) and stoichiometry (e.g., 1.2 equiv. of aryl halide). Monitoring via TLC (hexane:ethyl acetate, 2:1) is critical to track intermediate formation.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include pKa, solubility, and thermal stability. For similar piperazines, potentiometric titration at varying temperatures (298–323 K) revealed pKa values between 8.5–10.2, with thermodynamic parameters (ΔH°, ΔS°) calculated via the van’t Hoff equation . Solubility can be assessed in polar aprotic solvents (e.g., DMF, acetonitrile) using UV-Vis spectroscopy. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine thermal stability, crucial for storage and reaction planning.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Referencing safety data for analogous compounds (e.g., 1-(4-chlorophenyl)piperazine), researchers should avoid inhalation/contact with dust or vapors, use fume hoods, and wear PPE (gloves, lab coats) . Storage should adhere to label instructions (e.g., airtight containers, away from ignition sources). First-aid measures for exposure include rinsing eyes/skin with water and seeking medical attention for inhalation-related symptoms .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the compound’s receptor binding affinity compared to other arylpiperazines?
- Methodological Answer : Structural analogs like 1-(3-chlorophenyl)piperazine (mCPP) act as serotonin receptor (5-HT₂B/5-HT₂C) agonists . The bulky tert-butyl group may sterically hinder receptor binding, reducing affinity. Computational docking (e.g., AutoDock Vina) and competitive radioligand assays (using [³H]-LSD or [³H]-ketanserin) can quantify binding differences. Compare results to derivatives like TFMPP (3-trifluoromethylphenyl) to assess substituent electronic effects .
Q. What analytical strategies enhance detection of this compound in complex biological matrices?
- Methodological Answer : Derivatization with piperazine-based reagents (e.g., 1-(2-pyridyl)piperazine) improves ionization in mass spectrometry. For LC-MS/MS analysis, optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) and use MRM transitions specific to the tert-butyl fragment (m/z 57) . Validate methods via spike-recovery experiments in plasma or urine, achieving limits of detection (LOD) <1 ng/mL.
Q. How do thermodynamic parameters (ΔG, ΔH) of this compound complexation with metal ions compare to other piperazine ligands?
- Methodological Answer : Piperazine ligands like 1-(2-hydroxyethyl)piperazine form stable complexes with transition metals (e.g., Pd²⁺, Pt²⁺) via nitrogen coordination . Use potentiometric titration in a constant ionic medium (0.1 M NaCl) to determine stability constants (logβ) for this compound with Cu²⁺ or Zn²⁺. Compare thermodynamic data (ΔG, ΔH) to non-bulky derivatives to assess steric effects on complex stability .
Q. What strategies resolve contradictions in reported bioactivity data for arylpiperazines?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, receptor isoforms). For example, mCPP exhibits variable 5-HT₂C agonism depending on expression systems . Standardize assays using HEK293 cells stably transfected with human 5-HT₂C receptors and measure cAMP/IP1 accumulation. Cross-validate with in silico models (e.g., molecular dynamics simulations) to correlate structural flexibility with functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
A representative reaction scheme for the synthesis of this compound via Buchwald-Hartwig coupling.